molecular formula C16H19N3O3 B7448057 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one

3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one

Cat. No.: B7448057
M. Wt: 301.34 g/mol
InChI Key: PBSILZGDVWYQHU-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones and amines.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.

    Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Methoxyacetyl)piperidin-3-yl]quinazolin-4-one
  • 3-[1-(2-Methoxyacetyl)piperidin-2-yl]quinazolin-4-one

Uniqueness

3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyacetyl group and piperidine ring contribute to its unique pharmacological profile.

Properties

IUPAC Name

3-[1-(2-methoxyacetyl)piperidin-4-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-6-12(7-9-18)19-11-17-14-5-3-2-4-13(14)16(19)21/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSILZGDVWYQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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